POE (16) lanolin alcohol ether
Description
Properties
CAS No. |
61791-20-6 |
|---|---|
Molecular Formula |
(C2H4O)nC13H28O |
Synonyms |
Solulan 16 |
Origin of Product |
United States |
Preparation Methods
Lanolin Alcohol Isolation
Lanolin alcohol, the primary precursor for POE (16) lanolin alcohol ether, is obtained through saponification of lanolin (wool grease). Lanolin, a byproduct of wool processing, comprises esters of high molecular weight alcohols and fatty acids. Saponification with alkaline agents (e.g., sodium or potassium hydroxide) hydrolyzes these esters, releasing free alcohols and fatty acids. The alcohol fraction is then separated via solvent extraction or vacuum distillation.
Key Composition of Lanolin Alcohol:
The purity and composition of lanolin alcohol significantly influence the reactivity and consistency of the final ethoxylated product. Industrial suppliers often refine lanolin alcohol to remove residual fatty acids and pigments, ensuring optimal ethoxylation efficiency.
Ethoxylation Reaction Process
Reaction Mechanism
This compound is synthesized via base-catalyzed ethoxylation, a nucleophilic addition reaction between lanolin alcohol and ethylene oxide. The process follows these steps:
-
Alkoxide Formation: Lanolin alcohol reacts with a strong base (e.g., potassium hydroxide) to form alkoxide ions, enhancing nucleophilicity.
-
Ethylene Oxide Addition: Ethylene oxide undergoes ring-opening polymerization, adding EO units to the alkoxide:
-
Termination: The reaction is quenched with acid to neutralize the catalyst, yielding this compound.
Industrial-Scale Ethoxylation
Ethoxylation is conducted in pressurized reactors under inert atmospheres (e.g., nitrogen) to prevent explosive ethylene oxide-air mixtures. Critical parameters include:
| Parameter | Typical Range | Impact on Product Quality |
|---|---|---|
| Temperature | 120–150°C | Higher temperatures accelerate reaction but risk EO decomposition. |
| Pressure | 3–5 bar | Maintains EO in liquid phase. |
| Catalyst Concentration | 0.1–0.5% (w/w) KOH | Excess catalyst increases side reactions. |
| EO Feed Rate | Gradual addition over 2–4 hrs | Controls exothermicity and polydispersity. |
The reaction is exothermic, necessitating precise temperature control via cooling systems. Post-reaction, unreacted EO is removed under vacuum to minimize residual toxicity.
Post-Reaction Purification and Stabilization
Neutralization and Filtration
Post-ethoxylation, the alkaline catalyst is neutralized with weak acids (e.g., phosphoric or acetic acid), forming insoluble salts (e.g., K3PO4). These salts are removed via filtration or centrifugation, ensuring product clarity and stability.
Vacuum Stripping
Residual ethylene oxide and volatile byproducts are eliminated through vacuum distillation (50–80°C, 10–20 mbar). This step is critical for meeting safety standards, as EO is a known carcinogen.
Additive Incorporation
Antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) may be added to prevent oxidative degradation during storage.
Quality Control and Characterization
Key Analytical Parameters
This compound is evaluated using the following metrics:
| Parameter | Method | Specification |
|---|---|---|
| Hydroxyl Value | ASTM D4274 | 40–60 mg KOH/g |
| EO Content | NMR or IR Spectroscopy | 16 ± 1 EO units |
| Residual EO | Gas Chromatography | <1 ppm |
| pH (5% solution) | Potentiometry | 5.5–7.5 |
Challenges in Polydispersity Control
Ethoxylation yields a Poisson distribution of EO units, with the average targeting 16. Advanced reactors with optimized mixing and EO dosing systems minimize polydispersity (PDI <1.1).
Alternative and Emerging Synthesis Methods
Chemical Reactions Analysis
Ethoxylation of Lanolin Alcohol
POE (16) lanolin alcohol ether is synthesized via ethoxylation, where lanolin alcohol (a mixture of cholesterol, lanosterol, and other triterpene alcohols ) reacts with 16 ethylene oxide units under basic conditions. While not directly described in the sources, this process typically follows a nucleophilic addition mechanism:
The resulting compound retains hydroxyl groups from unreacted ethylene oxide termini, enabling further reactivity .
Hydrolysis Reactions
The polyoxyethylene (POE) chain is susceptible to hydrolysis under acidic or alkaline conditions:
Acidic Hydrolysis :
\text{R O CH}_2\text{CH}_2\text{O})_{16}\text{ H}+\text{H}^+\rightarrow \text{R OH}+\text{HO CH}_2\text{CH}_2\text{O})_{n}\text{ H}\(\text{shorter chains})
Alkaline Hydrolysis :
This cleavage reduces the ethoxylation degree and regenerates free alcohols .
Esterification and Acylation
Like other lanolin derivatives, this compound can undergo esterification with anhydrides or acyl chlorides. For example, acetylation with acetic anhydride targets hydroxyl groups:
This reaction modifies solubility and emulsifying properties .
Oxidation Reactions
The POE chain’s ether linkages may oxidize under strong conditions (e.g., peroxide exposure), forming carbonyl or carboxyl groups:
Such oxidation alters hydrophilicity and stability .
Complexation with Metal Ions
The ether oxygen atoms in the POE chain can coordinate with metal ions (e.g., Ba²⁺, Na⁺), as seen in lanolin alcohol purification processes :
This property is exploited in formulations requiring controlled viscosity or emulsification.
Thermal Degradation
At elevated temperatures (>150°C), the POE chain may undergo pyrolysis, releasing ethylene oxide or forming unsaturated byproducts:
This degradation impacts product stability in high-temperature applications .
Sulfation and Sulfonation
Reaction with sulfating agents (e.g., sulfur trioxide) introduces sulfate groups:
Sulfated derivatives enhance water solubility and surfactant properties .
Reactivity with Alkali Metals
While not directly tested, sodium reduction (as in lanolin alcohol production ) could cleave ether bonds:
This reaction is speculative but aligns with sodium’s role in ester reduction .
Research Gaps and Limitations
The provided sources focus on lanolin alcohol and its acetylated/hydrogenated forms but lack direct studies on this compound. Experimental validation of the above pathways is recommended to confirm reactivity under industrial or cosmetic formulation conditions.
Scientific Research Applications
POE (16) lanolin alcohol ether has been extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used to study the effects of surface tension, viscosity, and other physical and chemical properties.
Biology: The compound is used in the preparation of nanoemulsions for drug delivery systems.
Medicine: this compound is used as an emollient and lubricant in various pharmaceutical formulations.
Industry: The compound is used in the cosmetic industry for the preparation of oil-in-water nanoemulsions.
Mechanism of Action
The mechanism of action of POE (16) lanolin alcohol ether involves its interaction with various molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Emolliency: It forms a protective barrier on the skin, preventing moisture loss and providing a smooth, soft texture.
Lubrication: The compound reduces friction between surfaces, making it an effective lubricant in various applications.
Water-Binding: this compound has the ability to bind water molecules, enhancing the hydration of the skin and other surfaces.
Comparison with Similar Compounds
POE Lanolin Alcohol Ethers with Varying EO Units
POE lanolin alcohol ethers differ primarily in their degree of ethoxylation, which directly impacts solubility, hydrophile-lipophile balance (HLB), and application suitability:
Research Findings :
- Higher EO units (e.g., POE 25) increase water solubility and HLB, making them suitable for rinse-off products, while lower EO variants (e.g., POE 5) excel in oil-phase stabilization .
- POE (16) strikes a balance, offering moderate emulsification without excessive greasiness, favored in skincare emulsions .
POE Hydrogenated Castor Oil
POE hydrogenated castor oil (e.g., POE 16 hydrogenated castor oil) shares a similar EO chain length but differs in the base alcohol structure:
Key Difference: Hydrogenated castor oil derivatives exhibit stronger solubilizing power for nonpolar actives but may lack the skin-moisturizing properties of lanolin-based ethers .
POE Stearyl Alcohol Ether
POE stearyl alcohol ether (e.g., POE 20 stearyl alcohol ether) is a fatty alcohol-based surfactant with contrasting performance:
Research Insight: Stearyl alcohol ethers are less occlusive and better suited for lightweight formulations, whereas lanolin derivatives provide enhanced skin adherence and moisture retention .
Propoxylated Lanolin Alcohol Ethers
| Property | This compound | PPG Lanolin Alcohol Ether | |
|---|---|---|---|
| Solubility | Water-dispersible | Oil-soluble | |
| Irritation | Low | Moderate (due to PO units) | |
| Biodegradability | Moderate | Lower |
Application Contrast : PPG variants are preferred in anhydrous systems but are less common in rinse-off products due to lower biocompatibility .
Q & A
Q. What is the structural composition and nomenclature of POE (16) lanolin alcohol ether?
this compound is a nonionic surfactant synthesized by ethoxylating lanolin-derived alcohols with 16 ethylene oxide (EO) units. The "POE" prefix denotes polyoxyethylene, while "16" specifies the average number of EO units. Lanolin alcohols are primarily sterols (e.g., cholesterol, lanosterol) and fatty alcohols derived from wool wax. Systematic naming follows IUPAC guidelines for ethers, where the alkyl/aryl groups and EO chain are specified. Structural characterization typically involves nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. What methods are used to synthesize and purify this compound?
Synthesis involves ethoxylation of lanolin alcohols under controlled alkaline conditions. Purification employs molecular distillation to separate unreacted alcohols and optimize cholesterol recovery (up to 90% with 17.47% purity). Solvent crystallization or vacuum distillation is used to refine the product, improving color and reducing impurities. Response surface methodology (RSM) is applied to optimize parameters like temperature, pressure, and feed rate .
Q. How can gas chromatography (GC) be used to analyze free lanolin alcohol content and pesticide residues in this compound?
GC-FID (flame ionization detection) quantifies free lanolin alcohols using retention times and external calibration curves. GC-MS identifies pesticide residues (e.g., organochlorines) via fragmentation patterns. Pretreatment with gel permeation chromatography (GPC) removes interfering matrix components. Method validation includes linearity (R² > 0.9995), recovery rates (90.49–102.78%), and precision (RSD < 1.31%) .
Advanced Research Questions
Q. How can researchers optimize the ethoxylation process to control EO chain length and minimize polydispersity in this compound?
Advanced optimization involves kinetic studies of EO addition using catalysts like potassium hydroxide or metal oxides. Size-exclusion chromatography (SEC) or MALDI-TOF MS monitors polydispersity. Reaction parameters (temperature, pressure, catalyst concentration) are adjusted to favor uniform chain elongation. Computational modeling (e.g., Monte Carlo simulations) predicts EO distribution .
Q. What advanced techniques resolve contradictions in reported allergenicity data for lanolin alcohol derivatives?
Conflicting patch test results (e.g., 0.4% vs. 28.6% positivity) are analyzed using multivariate regression to account for variables like EO chain length, concentration (e.g., 30% vs. 50% pet.), and patient history. Dual testing with lanolin alcohol and its derivatives (e.g., POE-modified forms) isolates allergenic components. Seasonal variations in reactivity (e.g., higher spring sensitivity) are studied via longitudinal cohort analyses .
Q. How does the EO chain length in POE (n) lanolin alcohol ether influence critical micelle concentration (CMC) and emulsification efficacy?
Structure-activity relationships are determined by synthesizing analogs with varying EO units (n = 5–25) and measuring CMC via surface tension assays. HLB (hydrophilic-lipophilic balance) values are calculated to predict emulsification performance. For POE (16), a balance between hydrophilicity (EO chain) and lipophilicity (lanolin sterols) enhances stability in oil-in-water emulsions .
Q. What methodologies detect and quantify pesticide residues in this compound, and how are detection limits validated?
QuEChERS extraction followed by GC-MS/MS or LC-MS/MS screens for diazinon, chlorpyrifos-ethyl, and other residues. Detection limits (e.g., 0.02–1.50 mg/kg) are validated via spike-recovery experiments in lanolin matrices. Compliance with pharmacopeial standards (e.g., European limits: 50 ng/g for organochlorines) is assessed using isotope dilution techniques .
Q. How can spectroscopic and chromatographic data reconcile discrepancies in reported compositional profiles of lanolin alcohols?
Discrepancies in sterol/fatty alcohol ratios are resolved using hyphenated techniques like GC×GC-MS and LC-NMR. Saponification followed by derivatization (e.g., trimethylsilylation) enhances detection of free alcohols. Comparative studies of lanolin sources (e.g., geographic origin, sheep breed) quantify variability in composition .
Methodological Guidelines
- For synthesis optimization : Use RSM with central composite design to model interactions between temperature, pressure, and catalyst concentration .
- For allergenicity studies : Combine patch testing (e.g., Finn Chambers) with lymphocyte proliferation assays to differentiate irritant vs. allergic reactions .
- For contaminant analysis : Validate GC-MS methods using matrix-matched calibration standards to account for lipid-rich lanolin interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
